

# Elucidation of the Molecular Structure of Methyl Quinoline-6-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl quinoline-6-carboxylate

Cat. No.: B186399

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of **methyl quinoline-6-carboxylate**, a key heterocyclic compound with potential applications in medicinal chemistry. This document outlines the spectroscopic data, experimental protocols, and synthesis of this molecule, offering a comprehensive resource for researchers in drug discovery and organic synthesis.

## Molecular Structure and Properties

**Methyl quinoline-6-carboxylate** is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure consists of a quinoline ring system with a methyl carboxylate group substituted at the 6-position.

Table 1: Physicochemical Properties of **Methyl Quinoline-6-carboxylate**

Property	Value	Source
IUPAC Name	methyl quinoline-6-carboxylate	[1]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	187.19 g/mol	[1][2]
CAS Number	38896-30-9	[1][2]
SMILES	<chem>COC(=O)C1=CC2=C(C=C1)N=CC=C2</chem>	[1]
InChIKey	XSRWQTDEIOHXSL-UHFFFAOYSA-N	[1]

## Synthesis of Methyl Quinoline-6-carboxylate

The synthesis of **methyl quinoline-6-carboxylate** can be achieved through the esterification of quinoline-6-carboxylic acid. A general and effective method involves the use of methyl iodide in the presence of a base.

## Experimental Protocol: Esterification of Quinoline-6-carboxylic Acid

This protocol is adapted from a similar synthesis of a methyl quinoline carboxylate derivative.[3]

Materials:

- Quinoline-6-carboxylic acid
- Methyl iodide (CH<sub>3</sub>I)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone
- Water
- Ethyl acetate

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- To a solution of quinoline-6-carboxylic acid (1 equivalent) in acetone, add potassium carbonate (5 equivalents).
- Add methyl iodide (5 equivalents) to the mixture.
- Reflux the reaction mixture for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, evaporate the solvent under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **methyl quinoline-6-carboxylate**.

## Spectroscopic Data and Structure Elucidation

The structural confirmation of **methyl quinoline-6-carboxylate** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental data for **methyl quinoline-6-carboxylate** is not readily available in the searched literature, the expected chemical shifts and coupling constants

can be predicted based on the analysis of closely related structures, such as methyl 6-benzoyl-2-phenylquinoline-4-carboxylate.[3]

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **Methyl Quinoline-6-carboxylate**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-OCH <sub>3</sub>	3.9 - 4.1	s	-
H-2	8.9 - 9.1	dd	~4.2, 1.7
H-3	7.4 - 7.6	dd	~8.2, 4.2
H-4	8.1 - 8.3	d	~8.2
H-5	8.2 - 8.4	d	~8.8
H-7	8.1 - 8.3	dd	~8.8, 2.1
H-8	8.8 - 9.0	d	~2.1

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **Methyl Quinoline-6-carboxylate**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
-OCH <sub>3</sub>	52 - 54
-C=O	165 - 167
C-2	150 - 152
C-3	121 - 123
C-4	136 - 138
C-4a	129 - 131
C-5	128 - 130
C-6	129 - 131
C-7	130 - 132
C-8	123 - 125
C-8a	148 - 150

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **methyl quinoline-6-carboxylate** is expected to show characteristic absorption bands for the ester and the aromatic quinoline ring.

Table 4: Characteristic FT-IR Absorption Bands for **Methyl Quinoline-6-carboxylate**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
C=O (ester)	1720 - 1740 (strong)
C-O (ester)	1200 - 1300 (strong)
C=N (quinoline)	1600 - 1650 (medium)
C=C (aromatic)	1450 - 1600 (medium)
C-H (aromatic)	3000 - 3100 (medium)
C-H (methyl)	2850 - 2960 (medium)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **methyl quinoline-6-carboxylate**, the molecular ion peak (M<sup>+</sup>) would be observed at m/z = 187.

Table 5: Predicted Key Fragments in the Mass Spectrum of **Methyl Quinoline-6-carboxylate**

m/z	Fragment
187	[M] <sup>+</sup>
156	[M - OCH <sub>3</sub> ] <sup>+</sup>
128	[M - COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

### NMR Spectroscopy Protocol

Sample Preparation:

- Weigh 5-10 mg of **methyl quinoline-6-carboxylate**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a clean NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

#### <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled sequence (e.g., zgpg30)
- Number of Scans: 1024 or more
- Relaxation Delay: 2-5 seconds

## FT-IR Spectroscopy Protocol

- Instrument: FT-IR spectrometer
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, run the spectrum as a thin film on a salt plate from a solution in a volatile solvent.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm<sup>-1</sup>.

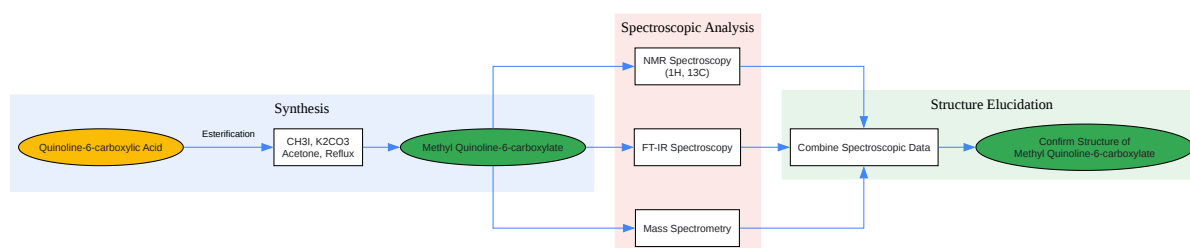
## Mass Spectrometry Protocol

- Instrument: Mass spectrometer with Electron Ionization (EI) source
- Sample Introduction: Direct insertion probe or via Gas Chromatography (GC)
- Ionization Energy: 70 eV

- Mass Range: Scan from  $m/z$  40 to 300.

## Logical and Experimental Workflows

The process of structure elucidation follows a logical progression from synthesis to spectroscopic analysis.



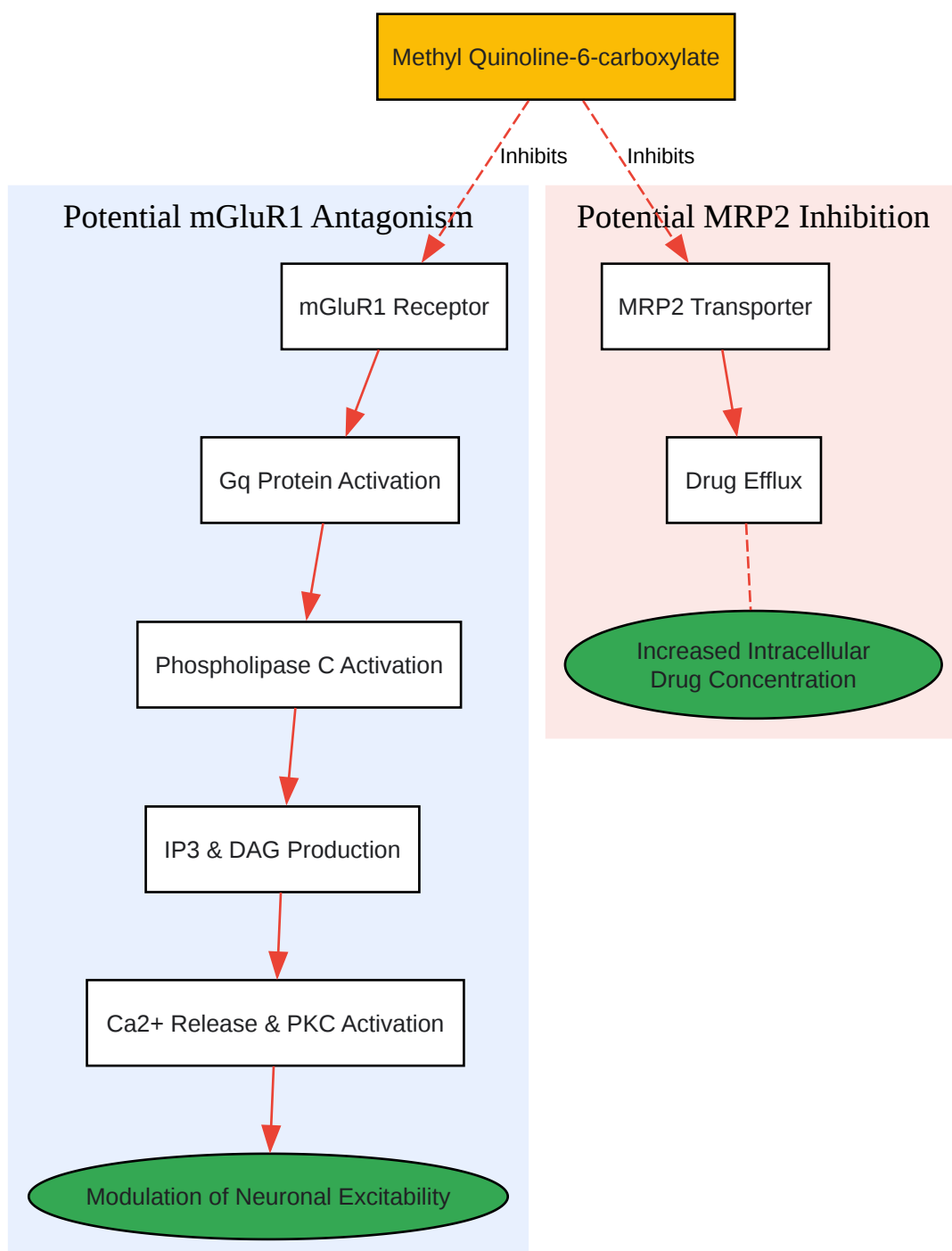
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Caption: Workflow for the synthesis and structural elucidation of **methyl quinoline-6-carboxylate**.

## Potential Biological Activity and Signaling

Quinoline derivatives are known to exhibit a wide range of biological activities.<sup>[4][5]</sup> While specific signaling pathway data for **methyl quinoline-6-carboxylate** is limited, related compounds have shown activity as metabotropic glutamate receptor 1 (mGluR1) antagonists and multidrug resistance protein 2 (MRP2) inhibitors.<sup>[3][4]</sup> This suggests that **methyl quinoline-6-carboxylate** could potentially interact with cellular signaling pathways involved in neurotransmission or drug resistance.





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Caption: Potential mechanisms of action for **methyl quinoline-6-carboxylate** based on related compounds.

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